Bestatin-d7
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Overview
Description
Bestatin-d7, also known as Ubenimex-d7, is a deuterium-labeled derivative of Bestatin. Bestatin is a small molecular weight dipeptide that acts as a potent inhibitor of various aminopeptidases, including aminopeptidase N and leukotriene A4 hydrolase. It has been widely studied for its immunomodulatory, anticancer, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bestatin-d7 involves the incorporation of deuterium atoms into the Bestatin molecule. One common method involves the use of deuterated reagents and solvents during the synthesis process. For example, the synthesis may start with the preparation of a deuterated amino acid precursor, followed by coupling reactions to form the dipeptide structure. The final product is then purified and characterized to confirm the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, chromatographic purification, and rigorous quality control to meet the required specifications for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Bestatin-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Bestatin-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to investigate reaction mechanisms and metabolic pathways.
Biology: Employed in studies of aminopeptidase activity and its role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, immunomodulation, and pain management.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Bestatin-d7 exerts its effects primarily through the inhibition of aminopeptidases, such as aminopeptidase N and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound can modulate various physiological processes, including immune response, inflammation, and cell proliferation. The molecular targets and pathways involved include the cleavage of bioactive peptides and the regulation of signaling pathways related to immune function and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Bestatin: The non-deuterated form of Bestatin-d7, widely studied for its biological activities.
Thiorphan: Another aminopeptidase inhibitor with similar properties.
Kelatorphan: An analog of Bestatin with enhanced analgesic effects
Uniqueness of this compound
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This modification can enhance the stability and efficacy of the compound, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
Bestatin-d7 is a deuterated derivative of bestatin, a known aminopeptidase inhibitor with significant biological activity. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in cancer treatment and immunomodulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical findings, and research applications.
This compound primarily functions as an inhibitor of aminopeptidases, particularly aminopeptidase N (APN) and leukotriene A4 hydrolase. By inhibiting these enzymes, this compound modulates several physiological processes:
- Immune Response : It enhances the immune response by increasing the proliferation of T cells and natural killer (NK) cells.
- Inflammation : The compound plays a role in regulating inflammatory responses through the cleavage of bioactive peptides.
- Cell Proliferation : this compound influences cancer cell growth by interfering with signaling pathways related to tumor progression .
Research Applications
This compound has diverse applications in scientific research:
- Cancer Research : Investigated for its potential in enhancing the efficacy of cancer therapies. Studies have shown that it may improve overall survival rates in patients with certain types of cancer, such as squamous-cell lung carcinoma .
- Immunology : Used to study immune modulation, particularly how it affects T-cell and NK cell activity .
- Parasitology : Research indicates that this compound can inhibit the growth of Plasmodium falciparum, suggesting its potential as a chemotherapeutic agent against malaria .
Clinical Findings
A notable clinical trial assessed the efficacy of bestatin (the non-deuterated version) in patients with resected stage I squamous-cell lung carcinoma. The trial demonstrated:
- Overall Survival : 81% in the bestatin group versus 74% in the placebo group.
- Cancer-Free Survival : 71% in the bestatin group compared to 62% in the placebo group.
- Statistical Significance : Both overall survival (P = 0.033) and cancer-free survival (P = 0.017) were significantly improved in the treatment group .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Immunomodulatory Effects : In one study, patients receiving bestatin showed increased T-cell counts and enhanced NK cell activity without significant toxicity .
- Combination Therapies : Bestatin has been used effectively in combination with other treatments, leading to complete regression in cases of metastatic cancers when paired with radiation or chemotherapy .
Data Tables
The following table summarizes key findings from various studies on this compound:
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
315.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C16H24N2O4/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22)/t12-,13+,14+/m1/s1/i1D3,2D3,10D |
InChI Key |
VGGGPCQERPFHOB-KEQMUGPQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
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